molecular formula C31H33NO11 B12377126 (7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B12377126
M. Wt: 595.6 g/mol
InChI Key: YFIWUCZLFJNARV-ZHNKLEJPSA-N
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Description

The compound (7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with a unique structure. It features multiple hydroxyl groups, a methoxy group, and a tetracene backbone, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetracene backbone and the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The process would also include rigorous purification steps such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound might be used as a precursor for the synthesis of more complex molecules or as a functional material in various products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The tetracene backbone provides a rigid structure that can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
  • This compound

Uniqueness

This compound is unique due to its specific stereochemistry and functional group arrangement The presence of multiple hydroxyl groups, a methoxy group, and a tetracene backbone distinguishes it from other similar compounds

Properties

Molecular Formula

C31H33NO11

Molecular Weight

595.6 g/mol

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C31H33NO11/c1-13-30-16(32-8-4-7-20(32)43-30)9-21(41-13)42-18-11-31(39,19(34)12-33)10-15-23(18)29(38)25-24(27(15)36)26(35)14-5-3-6-17(40-2)22(14)28(25)37/h3,5-6,13,16,18,20-21,30,33,36,38-39H,4,7-12H2,1-2H3/t13-,16-,18-,20?,21-,30+,31-/m0/s1

InChI Key

YFIWUCZLFJNARV-ZHNKLEJPSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CCCC7O2

Canonical SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CCCC7O2

Origin of Product

United States

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